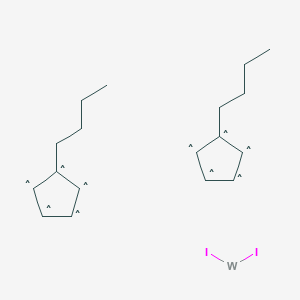
Bis(butylcyclopentadienyl)tungsten diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butylcyclopentadienyl)tungsten diiodide is a chemical compound with the molecular formula C18H26I2W. It is a tungsten-based organometallic compound that features two butylcyclopentadienyl ligands and two iodine atoms coordinated to a central tungsten atom. This compound is known for its use as a catalyst in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of bis(butylcyclopentadienyl)tungsten diiodide typically involves the reaction of tungsten hexacarbonyl with butylcyclopentadiene and iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Reaction of tungsten hexacarbonyl with butylcyclopentadiene: This step involves the formation of bis(butylcyclopentadienyl)tungsten dichloride.
Substitution of chlorine with iodine: The dichloride compound is then reacted with iodine to replace the chlorine atoms with iodine, resulting in this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(butylcyclopentadienyl)tungsten diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The iodine atoms can be substituted with other ligands, such as halides or alkyl groups
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(butylcyclopentadienyl)tungsten diiodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as tungsten-based nanomaterials and thin films.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and coordination compounds
Mechanism of Action
The mechanism by which bis(butylcyclopentadienyl)tungsten diiodide exerts its effects involves the coordination of the butylcyclopentadienyl ligands and iodine atoms to the central tungsten atom. This coordination creates a stable complex that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a catalyst by providing an active site for the reaction to occur .
Comparison with Similar Compounds
Bis(butylcyclopentadienyl)tungsten diiodide can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)tungsten diiodide: This compound has cyclopentadienyl ligands instead of butylcyclopentadienyl ligands, resulting in different reactivity and applications.
Bis(methylcyclopentadienyl)tungsten diiodide: This compound features methylcyclopentadienyl ligands, which also affect its chemical properties and uses.
Bis(ethylcyclopentadienyl)tungsten diiodide: Similar to the butyl derivative, but with ethylcyclopentadienyl ligands, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other tungsten-based compounds.
Properties
Molecular Formula |
C18H26I2W |
|---|---|
Molecular Weight |
680.0 g/mol |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
FJVPRUNMUOEFSU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.I[W]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















